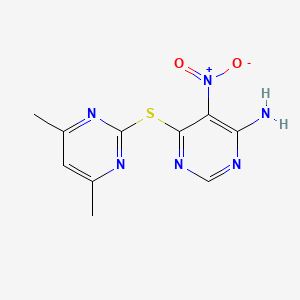

6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of two nitrogen atoms. Pyrimidine and its derivatives are important in biochemistry, as they are components of the nucleic acids DNA and RNA .

Synthesis Analysis

While specific synthesis methods for “6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine” were not found, there are general methods for synthesizing similar compounds. For instance, thiosulfoesters with a pyrimidine moiety can be synthesized by the interaction of sulfinic acids with 4,6-dimethylpyrimidine-2-yl sulfenamide .

Molecular Structure Analysis

The molecular structure of the compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also likely contains a thioether (R-S-R’) group and an amine (R-NH2) group .

Aplicaciones Científicas De Investigación

Pyrimidine Derivatives in Drug Development

Cation Tautomerism and Molecular Recognition : Pyrimidines are vital in biology and medicine, with their derivatives playing a crucial role in drug action through molecular recognition processes involving hydrogen bonding. The study by Rajam et al. (2017) on different tautomeric forms of pyrimidine cations showcases the complex interplay between molecular structure and potential pharmaceutical applications, highlighting the importance of such compounds in designing drugs with targeted action (Rajam et al., 2017).

Antifungal Properties : Research by Jafar et al. (2017) indicates that certain pyrimidine derivatives exhibit significant antifungal effects, suggesting potential applications in developing antifungal agents. This study underscores the biological activity of pyrimidine compounds and their potential in therapeutic applications (Jafar et al., 2017).

Chemical Synthesis and Reactivity

- Synthetic Pathways and Reactions : The work by Čikotienė et al. (2007) explores the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, offering insights into the synthetic versatility of pyrimidine derivatives. Such studies are fundamental in understanding the chemical behavior of pyrimidines, paving the way for synthesizing novel compounds with desired properties (Čikotienė et al., 2007).

Molecular Structure and Properties

- Hydrogen Bonding and Molecular Structure : Investigations into the hydrogen-bonded structures of pyrimidine derivatives, as discussed by Orozco et al. (2009), provide essential data on the intermolecular interactions and structural characteristics of these compounds. Understanding such molecular arrangements is crucial for the development of pyrimidine-based drugs, highlighting their role in forming stable crystal structures conducive to specific biological activities (Orozco et al., 2009).

Potential for New Synthetic Methods

- Synthesis of Pyrimidine Sulfenamides : Research by Monka et al. (2020) on the synthesis of 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids explores new methods for creating pyrimidine derivatives. This study contributes to the field by proposing novel synthetic pathways that may be useful for the development of new compounds with potential applications in medicinal chemistry (Monka et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of the compound 6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

The compound interacts with SIRT2, inhibiting its function. The structure-based optimization approach led to the discovery of this compound as a potent SIRT2 inhibitor . The compound’s interaction with SIRT2 results in changes in the protein’s activity, affecting its role in cell cycle regulation, autophagy, and immune responses .

Biochemical Pathways

The inhibition of SIRT2 affects several biochemical pathways. SIRT2 is involved in cell cycle regulation, autophagy, immune and inflammatory responses . Therefore, the inhibition of SIRT2 can impact these pathways, leading to downstream effects that can contribute to the treatment of diseases where SIRT2 is dysregulated, including cancer .

Pharmacokinetics

In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line mcf-7 , suggesting good cellular absorption and distribution.

Result of Action

The result of the compound’s action is the inhibition of SIRT2, leading to increased acetylation of α-tubulin in a dose-dependent manner . This can affect cell cycle regulation, autophagy, and immune responses, potentially contributing to the treatment of diseases like cancer .

Propiedades

IUPAC Name |

6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2S/c1-5-3-6(2)15-10(14-5)19-9-7(16(17)18)8(11)12-4-13-9/h3-4H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKTRCKJCDBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2=NC=NC(=C2[N+](=O)[O-])N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)

![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)

![2-[3-Cyano-5-(2-fluorosulfonyloxy-5-methoxybenzoyl)-2-oxopyridin-1-yl]-1,3-thiazole](/img/structure/B2796708.png)

![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)

![2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2796723.png)